molecular formula C16H10N2O3S2 B12124591 3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12124591
M. Wt: 342.4 g/mol
InChI Key: IPYQKUSAYRQBNG-JYRVWZFOSA-N
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Description

3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound featuring a thiazolidinone ring fused with a benzoic acid moiety and a pyridine ring

Properties

Molecular Formula

C16H10N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C16H10N2O3S2/c19-14-13(8-10-4-6-17-7-5-10)23-16(22)18(14)12-3-1-2-11(9-12)15(20)21/h1-9H,(H,20,21)/b13-8-

InChI Key

IPYQKUSAYRQBNG-JYRVWZFOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the following steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.

    Condensation with Pyridine Derivative: The intermediate thiazolidinone is then condensed with a pyridine aldehyde derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the thiazolidinone ring or benzoic acid derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibit various biological activities, including antimicrobial properties. The thiazolidinone structure has been associated with antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound shows promise in anticancer applications, particularly due to the presence of the pyridine ring, which has been linked to various anticancer activities. Studies have demonstrated that similar thiazolidinone derivatives possess cytotoxic effects against different cancer cell lines.

Anti-inflammatory Effects

Compounds with thiazolidinone structures often demonstrate anti-inflammatory properties. The interaction of this compound with specific inflammatory pathways could lead to the development of new anti-inflammatory drugs .

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be beneficial:

Compound NameStructure FeaturesBiological Activity
4-Oxo-ThiazolidinoneContains thiazolidine coreAntimicrobial
Benzothiazole DerivativeSimilar nitrogen-sulfur frameworkAnticancer
Rhodanine DerivativeShares thiazolidinone characteristicsAnti-inflammatory

These compounds exhibit unique biological activities while retaining structural elements that may influence their pharmacological properties .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyridine Derivatives: Widely used in medicinal chemistry for their bioactivity.

    Benzoic Acid Derivatives: Commonly used in food preservation and pharmaceuticals.

Uniqueness

3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a thiazolidinone ring with a pyridine and benzoic acid moiety, which imparts a distinct set of chemical and biological properties not commonly found in other compounds.

Biological Activity

3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that belongs to the thiazolidinone class. This compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structural features contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O2S2C_{17}H_{13}N_{3}O_{2}S_{2}, with a molecular weight of approximately 355.4 g/mol. The structure incorporates a benzoic acid moiety linked to a thiazolidinone ring, which contains both sulfur and nitrogen atoms. This arrangement is critical for its biological interactions.

Property Details
Molecular FormulaC17H13N3O2S2C_{17}H_{13}N_{3}O_{2}S_{2}
Molecular Weight355.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The thiazolidinone scaffold has been shown to inhibit cancer cell proliferation through various mechanisms, such as:

  • Enzyme Inhibition : The compound interacts with enzymes involved in cancer progression, potentially acting as a multi-target enzyme inhibitor.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
  • DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, disrupting replication and transcription processes.

A review of thiazolidinone derivatives indicates that they exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Thiazolidinones are known for their ability to combat bacterial infections by:

  • Inhibiting Bacterial Growth : Compounds with similar structures have demonstrated effective inhibition against various bacterial strains.
  • Mechanism of Action : The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Research indicates that derivatives of thiazolidinones possess broad-spectrum antimicrobial activity, making them valuable in the fight against resistant bacterial strains .

Anti-inflammatory Effects

Another significant aspect of this compound's biological activity is its anti-inflammatory properties. Thiazolidinone derivatives can modulate inflammatory pathways by:

  • Inhibiting Pro-inflammatory Cytokines : They may reduce the production of cytokines involved in inflammation.
  • Blocking Inflammatory Pathways : These compounds can interfere with signaling pathways that lead to inflammation.

Studies have shown that similar compounds effectively reduce inflammation in animal models, suggesting that this compound could also provide therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives, providing insights into their potential applications:

  • Anticancer Studies : A study demonstrated that thiazolidinone derivatives showed significant activity against breast cancer cell lines, with IC50 values indicating potent cytotoxicity.
  • Antimicrobial Efficacy : Another research article reported that certain thiazolidinones exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Inflammatory Response Modulation : In vivo studies indicated that thiazolidinone derivatives could significantly reduce inflammatory markers in models of acute inflammation.

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